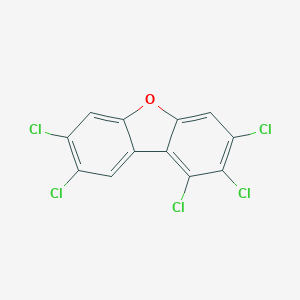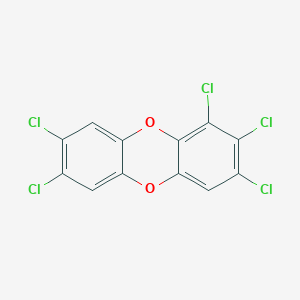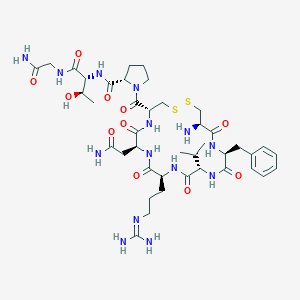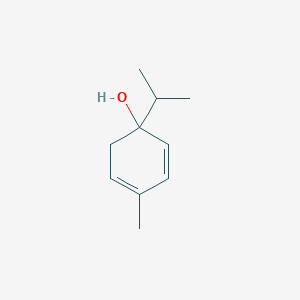
1,2,3,7,8-ペンタクロロジベンゾフラン
概要
説明
1,2,3,7,8-ペンタクロロジベンゾフランは、ポリ塩素化ジベンゾフランの一種であり、環境における残留性と潜在的な毒性で知られています。 この化合物は、多くの場合、産業プロセスにおける汚染物質として発見され、ダイオキシン様特性で知られており、健康と環境に大きな影響を与える可能性があります .
2. 製法
合成ルートと反応条件
1,2,3,7,8-ペンタクロロジベンゾフランは、次のようなさまざまな方法で合成できます。
ジベンゾフランの塩素化: これは、ジベンゾフランを制御された条件下で塩素化して、特定の位置に塩素原子を導入することを伴います.
塩素化ニトロジフェニルエーテルの還元: この方法は、塩素化ニトロジフェニルエーテルの還元とそれに続く内部ジアゾカップリングを伴います.
塩素化ジフェニルエーテルの内部環化: これは、化学的または光分解的技術によって達成できます.
工業生産方法
1,2,3,7,8-ペンタクロロジベンゾフランの工業生産は、多くの場合、ポリ塩化ビフェニルやクロロフェノールの製造とそれに続く加熱および熱分解中に意図しない副生成物として発生します .
科学的研究の応用
1,2,3,7,8-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Toxicology: It is studied for its persistence in the environment and its potential to bioaccumulate in the food chain.
Toxicology and Xenobiotic Metabolism: Research focuses on its effects on gene expression and enzyme induction in various biological systems.
Endocrine Disruption: It is investigated for its ability to disrupt endocrine functions, impacting hormone regulation.
Developmental and Reproductive Toxicity: Studies examine its effects on fetal development and reproductive health.
作用機序
1,2,3,7,8-ペンタクロロジベンゾフランは、主にアリール炭化水素受容体(AhR)への結合を通じてその効果を発揮します。 この結合は、異種生物代謝と解毒に関与するものを含む、さまざまな遺伝子発現経路の活性化につながります . アリール炭化水素ヒドロキシラーゼやエトキシレゾルフィンO-デエチラーゼなどの酵素を誘導する化合物の能力は、その作用機序の重要な側面です .
6. 類似の化合物との比較
類似の化合物
2,3,4,7,8-ペンタクロロジベンゾフラン: 同様の毒性学的特性を持つ別のポリ塩素化ジベンゾフラン.
2,3,7,8-テトラクロロジベンゾジオキシン: 高い毒性と環境における残留性を特徴とする、よく知られているダイオキシン.
独自性
1,2,3,7,8-ペンタクロロジベンゾフランは、その特定の塩素化パターンが特徴で、アリール炭化水素受容体への結合親和性とその後の生物学的効果に影響を与えます . 産業プロセスにおける汚染物質としての存在は、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
1,2,3,7,8-Pentachlorodibenzofuran activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It binds to the XRE promoter region of genes it activates .
Cellular Effects
1,2,3,7,8-Pentachlorodibenzofuran has been shown to have significant effects on various types of cells. It induces the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 in primary human hepatocytes . It also increases aryl hydrocarbon hydroxylase (AHH) activity in the lung .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,7,8-Pentachlorodibenzofuran involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
It is known that it rapidly clears from the blood and distributes to the liver, muscle, skin, and adipose tissue .
Dosage Effects in Animal Models
In animal models, 1,2,3,7,8-Pentachlorodibenzofuran has been shown to decrease maternal and fetal weight and the number of live fetuses, as well as increase maternal thymus and liver weight and the percentage of fetuses with cleft palate, in developing fetuses in pregnant rat dams .
Metabolic Pathways
It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Transport and Distribution
After intravenous administration, 1,2,3,7,8-Pentachlorodibenzofuran is rapidly cleared from the blood and distributed to the liver, muscle, skin, and adipose tissue .
Subcellular Localization
Given its lipophilic nature and its ability to bind to the aryl hydrocarbon receptor, it is likely to be found in the cytoplasm and nucleus of cells .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,7,8-Pentachlorodibenzofuran can be synthesized through various methods, including:
Chlorination of Dibenzofuran: This involves the chlorination of dibenzofuran under controlled conditions to introduce chlorine atoms at specific positions.
Reduction of Chlorinated Nitrodiphenyl Ethers: This method involves the reduction of chlorinated nitrodiphenyl ethers followed by internal diazo coupling.
Internal Cyclization of Chlorinated Diphenyl Ethers: This can be achieved through chemical or photolytic techniques.
Industrial Production Methods
Industrial production of 1,2,3,7,8-Pentachlorodibenzofuran often occurs as an unintended byproduct during the manufacture and subsequent heating and pyrolysis of polychlorinated biphenyls and chlorophenols .
化学反応の分析
反応の種類
1,2,3,7,8-ペンタクロロジベンゾフランは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
形成された主な生成物
これらの反応から形成される主な生成物には、使用される特定の反応条件と試薬に応じて、さまざまな塩素化および脱塩素化誘導体が含まれます .
4. 科学研究への応用
1,2,3,7,8-ペンタクロロジベンゾフランには、次のようないくつかの科学研究への応用があります。
環境毒性学: 環境における残留性とその食物連鎖における生物蓄積の可能性について研究されています.
毒性学と異種生物代謝: 研究は、さまざまな生物学的システムにおける遺伝子発現と酵素誘導への影響に焦点を当てています.
内分泌かく乱: ホルモン調節に影響を与える、内分泌機能をかく乱する能力について調査されています.
発生および生殖毒性: 研究は、胎児の発達と生殖の健康への影響を調べています.
類似化合物との比較
Similar Compounds
2,3,4,7,8-Pentachlorodibenzofuran: Another polychlorinated dibenzofuran with similar toxicological properties.
2,3,7,8-Tetrachlorodibenzodioxin: A well-known dioxin with high toxicity and environmental persistence.
Uniqueness
1,2,3,7,8-Pentachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its binding affinity to the aryl hydrocarbon receptor and its subsequent biological effects . Its presence as a contaminant in industrial processes also distinguishes it from other similar compounds .
特性
IUPAC Name |
1,2,3,7,8-pentachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMIVUVRFPGOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052234 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-41-6 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,7,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNE7ZLB7SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















